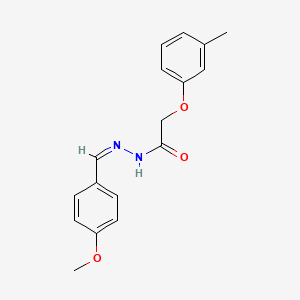

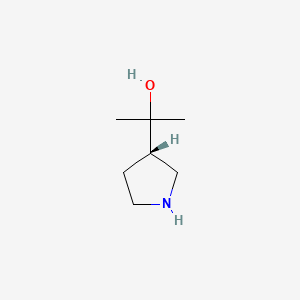

(S)-2-(3-Pyrrolidinyl)-2-propanol

説明

科学的研究の応用

Microbial Production and Biochemical Applications

(S)-2-(3-Pyrrolidinyl)-2-propanol has been explored in the context of microbial production processes and its derivatives' applications in biotechnology and organic synthesis. A notable example includes research on the microbial production of 1,3-propanediol (1,3-PD) from glycerol, which involves pathways that may relate to or inform the synthesis and utility of (S)-2-(3-Pyrrolidinyl)-2-propanol derivatives. Microbial routes for the conversion of glycerol to 1,3-PD have been significantly expanded due to the potential of 1,3-PD in manufacturing polyesters with useful properties, suggesting a broader relevance of microbial processes in producing similar compounds like (S)-2-(3-Pyrrolidinyl)-2-propanol for "green" chemistry applications (Biebl et al., 1999).

Catalytic and Surface Chemistry

Investigations into the surface and catalytic properties of various catalysts have shed light on mechanisms that could be applicable to the reactions involving (S)-2-(3-Pyrrolidinyl)-2-propanol. For instance, the study of Yttrium Oxide (Y2O3) catalysts and their interaction with pyridine and 2-propanol highlights the potential for specific catalysts to influence the reactivity of similar compounds through Bronsted acid, Lewis acid, and basic sites (Hussein & Gates, 1998).

Organic Synthesis and Polymer Chemistry

The synthesis and characterization of surface derivatizing reagents, such as N-(3-(trimethoxysilyl)propyl)pyrrole, for promoting adhesion of polypyrrole films to silicon photoanodes, demonstrate the application of pyrrolidine derivatives in creating advanced materials. This research could inform similar applications for (S)-2-(3-Pyrrolidinyl)-2-propanol in enhancing material properties or in the development of novel coatings and adhesives (Simon, Ricco, & Wrighton, 1982).

Pharmaceutical and Medicinal Chemistry

The study of solution-mediated polymorphic transformations and the synthesis of novel ligands for enantioselective alkylation highlights the significance of pyrrolidine derivatives in pharmaceutical research. These findings could provide a foundation for exploring (S)-2-(3-Pyrrolidinyl)-2-propanol in similar contexts, potentially leading to the development of new pharmaceuticals or the optimization of synthetic routes for existing drugs (Maher et al., 2014).

特性

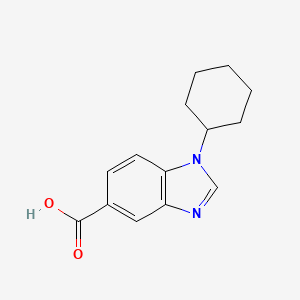

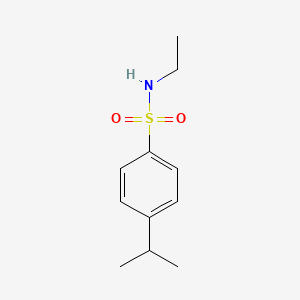

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRJODMZHWPACV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCNC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-Pyrrolidinyl)-2-propanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2875168.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)

![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)

![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)